
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of the difluoroethyl group imparts distinct physicochemical characteristics, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the introduction of the difluoroethyl group into the pyrazole ring. One common method is the electrophilic difluoroethylation of nucleophiles using hypervalent iodine reagents. For instance, (2,2-difluoroethyl)(aryl)iodonium triflate can be used to introduce the difluoroethyl group into various nucleophiles, including pyrazoles . The reaction conditions often involve mild temperatures and the use of bases such as cesium carbonate to facilitate the reaction .
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions can be employed to introduce various functional groups into the pyrazole ring.
Common reagents used in these reactions include bases like cesium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Agrochemicals: The compound can be used as a building block for the synthesis of agrochemicals, including fungicides and herbicides.
Materials Science: The fluorinated nature of the compound can be exploited in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The difluoroethyl group can modulate the compound’s binding affinity to enzymes and receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile can be compared with other fluorinated pyrazoles, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound also contains a difluoromethyl group but differs in its substitution pattern.
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl Compounds: These compounds have a trifluoroethylidene group and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoroethyl group, which imparts distinct physicochemical and biological properties.
Properties
Molecular Formula |
C7H7F2N3 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H7F2N3/c1-5-6(2-10)3-12(11-5)4-7(8)9/h3,7H,4H2,1H3 |
InChI Key |
XJVLRKJNQSJRDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C#N)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


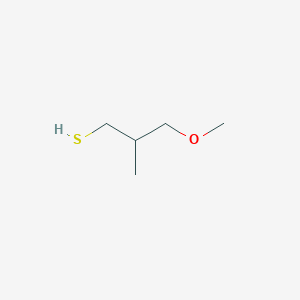
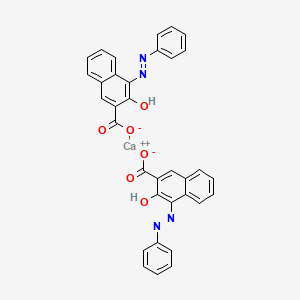
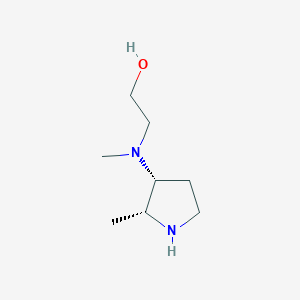
![4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072489.png)
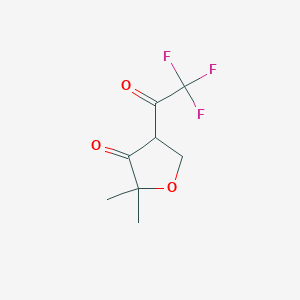
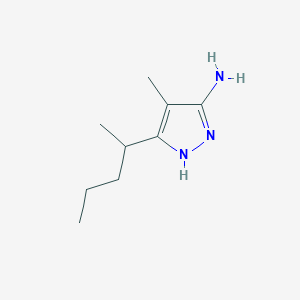
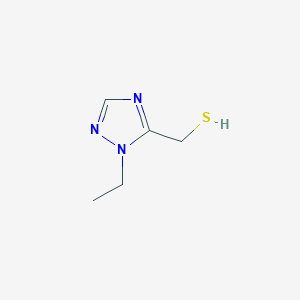
![tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13072506.png)

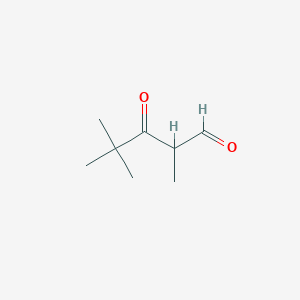
![2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B13072536.png)
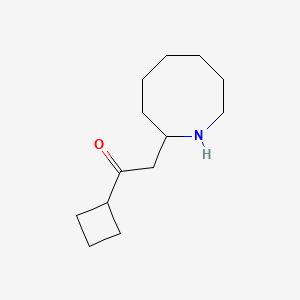
![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072548.png)
![({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene](/img/structure/B13072551.png)
